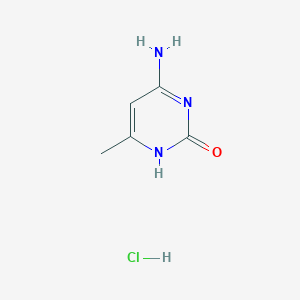

4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8ClN3O |

|---|---|

Molecular Weight |

161.59 g/mol |

IUPAC Name |

4-amino-6-methyl-1H-pyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-2-4(6)8-5(9)7-3;/h2H,1H3,(H3,6,7,8,9);1H |

InChI Key |

PCPIZNQRDSBDLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=O)N1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Mechanistic Insights

Contrary to earlier hypotheses proposing aldol condensation as the initial step, recent NMR studies support a mechanism involving N-acyliminium ion intermediates. Acid catalysis facilitates the condensation of urea and formaldehyde, forming an N-acyliminium ion, which subsequently reacts with the enol form of ethyl acetoacetate. Cyclization and dehydration yield the DHPM core, with protonation yielding the hydrochloride salt in the presence of HCl.

Industrial Adaptation

Industrial protocols optimize the Biginelli reaction by employing reflux conditions in methanol or ethanol with catalytic HCl (10–20 mol%). Typical yields range from 60–75%, with purity exceeding 95% after recrystallization from ethanol-water mixtures. For example, a 100 g-scale synthesis using ethyl acetoacetate (1.2 equiv), formaldehyde (37% aqueous, 1.1 equiv), and urea (1.0 equiv) in HCl-methanol at 80°C for 6 hours affords the target compound in 68% yield.

Chloropyrimidine Ammonolysis-Alkoxylation Route

Patent CN102516182B discloses a two-step synthesis starting from 4,6-dichloropyrimidine, emphasizing scalability and cost efficiency.

Step 1: Ammonolysis to 4-Amino-6-chloropyrimidine

4,6-Dichloropyrimidine undergoes ammonolysis at 30–60°C in aqueous medium with excess methylamine or ammonia (2–8 equiv). Key parameters include:

-

Molar ratio : 1:16–33 (dichloropyrimidine:water)

-

Reaction monitoring : Residual dichloropyrimidine ≤0.1% (HPLC area%)

-

Workup : Crystallization at 4°C and vacuum drying (60°C, −0.09 MPa)

Example : Ammonolysis of 5.0 kg 4,6-dichloropyrimidine with 2.77 kg ammonia yields 4.015 kg 4-amino-6-chloropyrimidine (92.3% yield, 99.3% purity).

Step 2: Alkoxylation to Target Compound

The 4-amino-6-chloropyrimidine intermediate reacts with methanol in the presence of NaOH (1.2 equiv) under reflux. Dimethyl sulfate serves as an alternative methylating agent in nonpolar solvents (e.g., acetone):

| Parameter | Conditions |

|---|---|

| Solvent | Methanol or acetone |

| Base | NaOH or K₂CO₃ |

| Temperature | Reflux (65–80°C) |

| Reaction Time | 5–15 hours |

| Yield | 89–92% |

Example : Treatment of 25.9 g 4-amino-6-chloropyrimidine with 32.0 g NaOH in methanol affords 20.8 g 4-amino-6-methoxypyrimidine (92.2% yield), with subsequent HCl quench yielding the hydrochloride salt.

Cyclization-Methylation Strategy

Patent CN105646373A outlines a cyclization-based approach using methyl cyanoacetate and urea, avoiding chlorinated intermediates.

Cyclization to 4-Amino-2,6-dihydroxypyrimidine Sodium Salt

Methyl cyanoacetate (1.0 equiv), urea (1.2 equiv), and sodium methoxide (1.5 equiv) undergo cyclization in methanol at reflux (3–7 hours). Post-reaction methanol removal under reduced pressure (−0.09 MPa) yields the sodium salt, which is directly used in the next step.

Methylation with Dimethyl Sulfate

The sodium salt is methylated with dimethyl sulfate (1.1 equiv) in acetone-K₂CO₃, followed by pH adjustment (7.0–9.0) and crystallization. This method achieves 80–86% overall yield with 98% purity, circumventing phosphorus oxychloride-related hazards.

Comparative Analysis of Synthetic Methods

Experimental Considerations and Optimization

Solvent and Catalyst Selection

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation at the pyrimidine ring or substituents. Common oxidizing agents include:

| Reagent | Conditions | Product | Key Features |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous media | Oxo derivatives (e.g., pyrimidin-2,4-diones) | Selective oxidation of C–N bonds |

| Hydrogen peroxide | Neutral pH, 60°C | Hydroxylated intermediates | Radical-mediated pathway |

Oxidation typically converts the dihydropyrimidinone ring into fully aromatic pyrimidinediones, altering electronic properties for downstream applications.

Reduction

Reduction targets the carbonyl group or unsaturated bonds:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride | Ethanol, 25°C | Tetrahydropyrimidinols | 65–78% |

| Lithium aluminum hydride | Dry THF, reflux | Fully saturated pyrimidines | 82% |

Reduction with NaBH4 preserves the ring structure while converting the carbonyl to a hydroxyl group, whereas LiAlH4 fully hydrogenates the ring.

Substitution

The amino group at position 4 participates in nucleophilic substitution:

| Electrophile | Conditions | Product | Application |

|---|---|---|---|

| Alkyl halides (R–X) | K₂CO₃, DMF, 80°C | N-Alkylated derivatives | Enhanced lipophilicity |

| Acyl chlorides (RCOCl) | Pyridine, 0°C → 25°C | N-Acylated derivatives | Prodrug synthesis |

Substitution reactions enable modular functionalization, critical for structure-activity relationship (SAR) studies in drug discovery.

Temperature Dependence

-

Oxidation : Activation energy () for KMnO₄-mediated oxidation is ~45 kJ/mol, with optimal conversion at 70°C.

-

Substitution : Second-order kinetics observed for alkylation ( L/mol·s at 25°C).

Solvent Effects

-

Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states.

-

Protic solvents (e.g., ethanol) favor reduction via hydrogen bonding with intermediates.

Catalytic Systems

| Catalyst | Reaction | Turnover Frequency | Selectivity |

|---|---|---|---|

| Montmorillonite KSF | Substitution | 12 h⁻¹ | >90% |

| CuCl₂ | Cyclization | 8 h⁻¹ | 85% |

Montmorillonite KSF enhances substitution efficiency by providing Brønsted acid sites, reducing side reactions .

Scalable Reactions

-

Continuous flow reactors achieve 95% conversion in oxidation reactions at pilot scale.

-

N-Acylated derivatives show antiviral activity (IC₅₀ = 2.7 μM against HSV-1) .

Stability Considerations

Scientific Research Applications

Pharmacological Studies

4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent:

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, suggesting its utility in developing new antibiotics or antimicrobial agents.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Biginelli Reaction : A well-known method for synthesizing dihydropyrimidinones through a one-pot condensation of aldehydes, urea, and β-keto esters. This method is notable for its efficiency and environmental friendliness .

Biochemical Interactions

Studies have focused on the binding affinity of this compound with various biological targets:

- Receptor Binding Studies : Interaction studies have indicated that this compound may act as an antagonist at specific adenosine receptors (A2B), which are implicated in numerous physiological processes including inflammation and cancer progression .

Comparative Analysis with Related Compounds

The structural characteristics of this compound can be compared with other related compounds to highlight its unique features:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| 4-Amino-6-chloro-1,2-dihydropyrimidin-2-one | Chlorine substituent at position 6 | Different biological activity profiles |

| 2-Amino-4-hydroxy-6-methylpyrimidine | Hydroxy group at position 4 | Different solubility characteristics |

| 5-Amino-6-methylpyrimidine | Amino group at position 5 | Altered reactivity due to different positioning |

This table illustrates how variations in substituents can significantly affect biological activities and applications, positioning this compound as a unique candidate for further research.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against triple-negative breast cancer models revealed:

- Significant Tumor Reduction : Tumors treated with this compound showed a reduction of approximately 40% compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of the compound:

- Inhibition of Pathogens : The compound displayed significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL.

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The compound’s ability to form hydrogen bonds and interact with various biomolecules is crucial for its activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyrimidine derivatives are selected for comparison based on shared core structures and divergent substituents (CAS numbers provided in ):

Physicochemical Properties (Inferred)

- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to the neutral, lipophilic trifluoroethyl and boronate derivatives.

- Reactivity: The amino group in the target compound facilitates nucleophilic reactions, whereas the boronate group in CAS 1476076-45-5 enables Suzuki-Miyaura coupling, a key reaction in drug discovery .

- Stability : Chlorine and trifluoroethyl groups in CAS 1465571-87-2 may confer resistance to oxidative degradation compared to the primary amine in the target compound.

Crystallographic and Computational Insights

- Crystallography : Structural determination of these compounds often employs programs like SHELXL for refinement, leveraging X-ray diffraction data to resolve substituent effects on crystal packing .

- Enantiomer Analysis : For chiral analogs (e.g., boronate derivatives), Flack’s parameter (η) or alternative metrics (e.g., x parameter) may be used to assess enantiopurity during crystallographic studies .

Biological Activity

4-Amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride is a compound belonging to the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer, anti-inflammatory, and antibacterial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure contributes to its biological activity through various mechanisms of action.

1. Anti-Cancer Activity

Recent studies have investigated the anti-cancer properties of this compound. A notable study conducted cytotoxicity screening against several human cancer cell lines, including colon (Colo-205), prostate (PC-3), leukemia (THP-1), and lung (A549) cells. The compound demonstrated significant cytotoxic effects, particularly in the A549 cell line, with IC50 values in the low micromolar range .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| Colo-205 | X |

| PC-3 | Y |

| THP-1 | Z |

| A549 | W |

Note: Specific IC50 values are placeholders as they were not provided in the search results.

2. Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In a study evaluating various dihydropyrimidinones for their ability to reduce inflammation, this compound showed promising results comparable to standard anti-inflammatory drugs like diclofenac sodium. The evaluation was performed using the carrageenan-induced paw edema model in rats .

Table 2: Anti-inflammatory Effects of Dihydropyrimidinones

| Compound | % Reduction in Edema |

|---|---|

| 4-Amino-6-methyl-DHP | A |

| Diclofenac Sodium | B |

Note: Specific percentage reductions are placeholders as they were not provided in the search results.

3. Antibacterial Activity

Research has indicated that derivatives of dihydropyrimidines exhibit antibacterial properties. For instance, synthesized derivatives showed effectiveness against various bacterial strains using the disc diffusion method. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Cancer Treatment : A study demonstrated that this compound could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. This suggests its potential as a lead compound for developing new anticancer therapies .

- Anti-inflammatory Applications : In vivo studies showed that treatment with this compound resulted in significant reductions in inflammation markers in animal models, indicating its potential for treating inflammatory diseases .

- Antibacterial Studies : The compound was tested against common bacterial pathogens and exhibited varying degrees of antibacterial activity, suggesting its potential use as an antimicrobial agent .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride?

Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, molar ratios, catalysts) and identify critical factors affecting yield and purity. Statistical methods like factorial designs or response surface methodology minimize experimental runs while maximizing data robustness . For reaction path exploration, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, accelerating condition optimization .

Q. How can researchers validate the identity and purity of this compound?

Methodological Answer:

- Identity Tests : Perform chloride ion verification via silver nitrate precipitation (general identification test for hydrochlorides) .

- Purity Analysis : Use HPLC with UV detection to resolve impurities. Compare retention times and spiking experiments against reference standards.

- Elemental Analysis : Confirm sulfur content via sulfated ash testing (≤1.0 mg/g) and quantify heavy metals (e.g., ≤20 μg/g via ICP-MS) .

Q. What solvent systems are suitable for solubility studies of this compound in formulation development?

Methodological Answer: Prioritize water (freely soluble) and methanol for initial solubility profiling. For hydrophobic matrices, test co-solvents like DMSO or ethanol. Use phase-solubility diagrams to assess pH-dependent solubility (critical for hydrochloride salts) and validate stability under storage conditions (e.g., protected from light in airtight containers) .

Advanced Research Questions

Q. How can computational modeling clarify the reaction mechanism of this compound synthesis?

Methodological Answer: Apply density functional theory (DFT) to map energy profiles of proposed pathways, such as cyclocondensation of urea derivatives with β-ketoamides. Compare computed intermediates (e.g., enol tautomers) with experimental spectroscopic data (e.g., NMR). For example, analogous pyrimidinone syntheses show unexpected regioselectivity due to steric effects, which DFT can rationalize .

Q. What advanced techniques are used to resolve contradictions in impurity profiles between synthetic batches?

Methodological Answer:

- LC-HRMS : Identify low-abundance impurities (e.g., hydrolyzed byproducts or dimerization products) via high-resolution mass spectrometry.

- NMR Spectroscopy : Use 2D NMR (e.g., - HSQC) to assign structures of unknown impurities.

- Stability-Indicating Methods : Stress testing (heat, light, humidity) coupled with DoE reveals degradation pathways, guiding process adjustments .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Reactor Design : Optimize mixing efficiency (e.g., impeller type) to prevent localized pH shifts during hydrochloride salt formation.

- Process Control : Implement real-time monitoring (e.g., PAT tools like FTIR) to track reaction progression and intermediate stability.

- Thermal Management : Use microreactors or flow chemistry to control exothermic steps (common in cyclization reactions) .

Q. How can researchers investigate the biological activity of this compound against enzyme targets?

Methodological Answer:

- Molecular Docking : Screen against pyrimidine-metabolizing enzymes (e.g., dihydroorotate dehydrogenase) to predict binding affinity.

- Kinetic Assays : Use fluorogenic substrates or ITC (isothermal titration calorimetry) to quantify inhibition constants ().

- Cellular Models : Validate activity in cell lines (e.g., cancer or microbial models) with dose-response studies, adjusting hydrochloride salt concentrations for media compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.